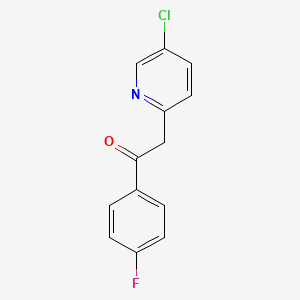










|
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=[O:5].Cl[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][N:15]=1>C1COCC1>[Cl:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:3][C:4]([C:6]2[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=2)=[O:5])=[N:15][CH:16]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
13.03 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
16.07 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 1 h under nitrogen
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to 0°
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
before being recooled to 0°
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with water dropwise (CAUTION! Hydrogen gas evolved, exothermic)
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
WASH
|
|
Details
|
was washed with brine
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a mobile brown oil which
|
|
Type
|
CUSTOM
|
|
Details
|
purified by Biotage chromatography with cyclohexane:ethyl acetate (40:1) as eluant
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=NC1)CC(=O)C1=CC=C(C=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.31 g | |
| YIELD: PERCENTYIELD | 8.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 8.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |